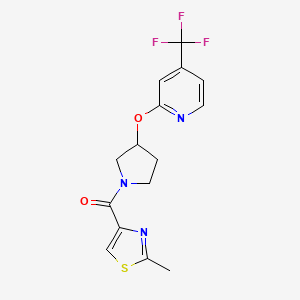

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by its multi-ring structure and incorporation of both nitrogen and sulfur heteroatoms

Mecanismo De Acción

Biochemical Pathways

Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways involved in cellular signaling, metabolism, or gene expression .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Without this information, it’s challenging to predict the exact effects of the compound. Based on its structural features, it might have potential therapeutic effects such as anti-inflammatory, antitumor, or antimicrobial activities .

Métodos De Preparación

The synthesis of (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves multiple steps:

Synthetic Routes: : Typically, the process begins with the preparation of the thiazole ring via cyclization of an appropriate precursor. The pyrrolidine ring is separately synthesized and coupled with a trifluoromethylpyridinyl group. The two major fragments are then linked via nucleophilic substitution or amide bond formation.

Reaction Conditions: : These reactions require precise control of temperature, pH, and the presence of specific catalysts. In industrial settings, conditions such as high-pressure reactors and automated synthesizers may be used to optimize yield and purity.

Industrial Production Methods: : Large-scale synthesis typically employs continuous flow reactors to maintain consistent conditions and maximize throughput. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are essential to ensure the final product's purity.

Análisis De Reacciones Químicas

(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits diverse chemical reactivity:

Types of Reactions

Oxidation: : This compound can undergo oxidation, particularly at the thiazole ring.

Reduction: : Reduction reactions typically target the carbonyl group adjacent to the pyrrolidine ring.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Halogenating agents (bromine, chlorine), nucleophiles (amines, alcohols).

Major Products Formed: : These reactions can lead to various derivatives with altered pharmacological or material properties, expanding the utility of the parent compound in research and applications.

Aplicaciones Científicas De Investigación

This compound has a broad spectrum of research applications:

Chemistry: : Its unique structure makes it a valuable scaffold in the design of new molecules with potential catalytic or binding properties.

Biology: : In biological studies, it may act as a probe to investigate enzyme activities or receptor-ligand interactions.

Medicine: : There is potential for this compound or its derivatives to be developed as pharmaceuticals, particularly in areas requiring modulation of biochemical pathways.

Industry: : It could be used in material sciences to create new polymers or as a precursor in the synthesis of complex organic materials.

Comparación Con Compuestos Similares

Comparing (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone to similar compounds highlights its uniqueness:

Similar Compounds

(2-Methylthiazol-4-yl)(3-((3-trifluoromethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Similar structure but differing in the position of trifluoromethyl substitution, impacting its reactivity and interactions.

(2-Methylthiazol-4-yl)(3-((4-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Variation in the halogen substituent, affecting its chemical and biological properties.

This compound's multifaceted nature ensures its ongoing relevance in scientific research and industrial applications. From synthetic routes to potential pharmaceutical development, its versatility is apparent in every aspect.

Actividad Biológica

The compound (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activity due to its unique structural features, including a thiazole ring and a pyridine moiety. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a complex structure that includes:

- A thiazole ring, which is known for its diverse pharmacological properties.

- A pyridine moiety substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyridine rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific activities of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Demonstrates cytotoxic effects on cancer cell lines. |

| Anticonvulsant | Shows potential in reducing seizure activity in animal models. |

- Antimicrobial Activity : The thiazole ring contributes to the compound's ability to disrupt bacterial cell wall synthesis, while the trifluoromethyl group may enhance membrane permeability, allowing for better penetration into microbial cells.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the thiazole ring is crucial for its cytotoxic effects, as evidenced by structure-activity relationship (SAR) studies.

- Anticonvulsant Activity : The compound's ability to modulate neurotransmitter systems is believed to underlie its anticonvulsant properties. It may enhance GABAergic transmission or inhibit excitatory neurotransmitter release.

1. Antimicrobial Studies

A study conducted by Umesha et al. (2009) demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing notable inhibition zones compared to control groups .

2. Anticancer Research

In a recent publication, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines (e.g., HT29 and Jurkat). The results indicated an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin, suggesting strong potential as an anticancer agent .

3. Anticonvulsant Effects

Research involving animal models indicated that this compound significantly reduced seizure frequency and duration when administered prior to induced seizures, showcasing its potential as a therapeutic agent for epilepsy .

Propiedades

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2S/c1-9-20-12(8-24-9)14(22)21-5-3-11(7-21)23-13-6-10(2-4-19-13)15(16,17)18/h2,4,6,8,11H,3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBUMFUJDOJQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.